omega-agatoxin TK
Description
Historical Context of Agatoxin Discovery from Agelenopsis aperta Venom
The venom of the American funnel-web spider, Agelenopsis aperta, has proven to be a rich source of neurotoxins, collectively known as agatoxins. researchgate.net These toxins are broadly classified into three main types—alpha-, mu-, and omega-agatoxins—each targeting different ion channels. researchgate.netresearchgate.net The initial exploration of this venom led to the identification of a series of polypeptide presynaptic antagonists called ω-agatoxins, which were found to be antagonists of voltage-sensitive calcium channels. nih.gov
Early research in the 1990s successfully purified several of these peptides, demonstrating their ability to block presynaptic neurotransmission. nih.gov This pioneering work set the stage for the discovery of different subtypes of ω-agatoxins with varying specificities for different types of calcium channels. nih.govmdpi.com For instance, ω-agatoxin IA was identified as a blocker of L-type calcium channels, while others, like the eventual subject of this article, would be found to target P-type channels. wikipedia.org
The discovery of a slowly inactivating calcium current in the Purkinje cells of the cerebellum, which was insensitive to existing blockers, spurred the search for new antagonists. nih.gov This P-type calcium current found its inhibitor in a component of A. aperta venom, initially identified as ω-agatoxin IVA. nih.gov It was during the process of purifying ω-Aga-IVA that researchers discovered another, more abundant peptide that also blocked P-type calcium channels. nih.gov This novel peptide was named ω-agatoxin Tsukuba (ω-Aga-TK). nih.gov
Significance of Omega-Agatoxin TK as a Highly Selective Neurobiological Probe
This compound is a 48-amino-acid peptide that has emerged as a crucial tool for neuropharmacological research due to its potent and selective blockade of P/Q-type voltage-gated calcium channels (CaV2.1). tocris.comnih.govbio-techne.com These channels are critical for the release of neurotransmitters at presynaptic terminals. harvard.edu The high specificity of ω-agatoxin-TK allows researchers to isolate and study the function of P/Q-type channels without affecting other calcium channel subtypes like L-type, N-type, or T-type channels. hellobio.commedchemexpress.com
The selectivity of ω-agatoxin-TK is remarkable. For example, it inhibits the high potassium-induced rise in internal calcium in cerebral nerve endings with an IC50 of 60 nM. medchemexpress.com This makes it an invaluable probe for dissecting the specific roles of P/Q-type channels in various neuronal processes. Research has utilized ω-agatoxin-TK to demonstrate the involvement of these channels in the release of neurotransmitters from different brain regions. nih.gov For instance, studies have shown a larger population of ω-agatoxin-TK-sensitive calcium channels in striatal synaptosomes compared to hippocampal synaptosomes. nih.gov
A particularly interesting feature of native ω-agatoxin-TK is the presence of a D-serine at position 46. nih.gov Synthetic versions of the peptide with the more common L-serine at this position are significantly less potent, highlighting the critical role of this specific amino acid configuration for the toxin's high-affinity binding and channel-blocking activity. nih.gov This structural detail underscores the molecular precision that governs the interaction between the toxin and its target channel. The specific conformation of the carboxyl-terminal region, influenced by the D-Ser46, is considered essential for its function. nih.gov
The ability of ω-agatoxin-TK to selectively block P/Q-type calcium channels has made it a standard tool in electrophysiological and neurochemical studies to investigate synaptic transmission, neuronal excitability, and the mechanisms underlying various neurological conditions. tocris.comharvard.eduroyalsocietypublishing.org
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-[[1-[[4-amino-1-[[42,63-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-16,81-di(butan-2-yl)-34-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[4-carboxy-1-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-4,92,98-tris(3-carbamimidamidopropyl)-31,75-bis(2-carboxyethyl)-72-(carboxymethyl)-22,45,57-tris(1-hydroxyethyl)-10-(hydroxymethyl)-69-[(4-hydroxyphenyl)methyl]-54-(1H-indol-3-ylmethyl)-78-methyl-13-(2-methylsulfanylethyl)-2,5,5a,8,11,12a,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,90,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,86,87-octathia-a,3,6,6a,9,11a,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,91,94,97-dotriacontazapentacyclo[58.46.4.47,28.239,89.0100,104]hexadecahectan-84-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C215H337N65O70S10/c1-19-101(8)163-203(341)239-88-156(295)273-167(107(14)284)207(345)261-134(79-150(220)289)187(325)268-139-91-353-355-93-141(196(334)263-137(89-281)191(329)250-126(62-72-352-18)183(321)274-163)264-179(317)120(44-32-66-230-213(223)224)247-195(333)143-95-357-359-97-145-199(337)277-168(108(15)285)208(346)260-132(77-112-82-233-116-40-26-25-39-114(112)116)175(313)235-83-151(290)234-84-155(294)272-166(106(13)283)206(344)252-119(42-28-30-64-217)178(316)265-142(94-356-360-98-146(267-181(319)124(249-194(139)332)56-60-160(302)303)200(338)278-169(109(16)286)210(348)280-70-36-48-148(280)201(339)251-121(45-33-67-231-214(225)226)177(315)255-129(74-100(6)7)190(328)275-165(103(10)21-3)205(343)253-125(61-71-351-17)182(320)248-122(54-58-158(298)299)173(311)237-87-154(293)244-128(73-99(4)5)185(323)262-138(90-282)192(330)257-131(75-110-37-23-22-24-38-110)184(322)241-105(12)211(349)350)197(335)270-140(193(331)246-117(43-31-65-229-212(221)222)172(310)236-86-153(292)243-127(46-34-68-232-215(227)228)209(347)279-69-35-47-147(279)202(340)271-143)92-354-358-96-144(269-186(324)133(78-149(219)288)258-188(326)135(80-161(304)305)254-171(309)115(218)53-57-157(296)297)198(336)276-164(102(9)20-2)204(342)240-104(11)170(308)245-123(55-59-159(300)301)180(318)259-136(81-162(306)307)189(327)256-130(76-111-49-51-113(287)52-50-111)174(312)238-85-152(291)242-118(176(314)266-145)41-27-29-63-216/h22-26,37-40,49-52,82,99-109,115,117-148,163-169,233,281-287H,19-21,27-36,41-48,53-81,83-98,216-218H2,1-18H3,(H2,219,288)(H2,220,289)(H,234,290)(H,235,313)(H,236,310)(H,237,311)(H,238,312)(H,239,341)(H,240,342)(H,241,322)(H,242,291)(H,243,292)(H,244,293)(H,245,308)(H,246,331)(H,247,333)(H,248,320)(H,249,332)(H,250,329)(H,251,339)(H,252,344)(H,253,343)(H,254,309)(H,255,315)(H,256,327)(H,257,330)(H,258,326)(H,259,318)(H,260,346)(H,261,345)(H,262,323)(H,263,334)(H,264,317)(H,265,316)(H,266,314)(H,267,319)(H,268,325)(H,269,324)(H,270,335)(H,271,340)(H,272,294)(H,273,295)(H,274,321)(H,275,328)(H,276,336)(H,277,337)(H,278,338)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,349,350)(H4,221,222,229)(H4,223,224,230)(H4,225,226,231)(H4,227,228,232) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXCGHHUBOKUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC2=O)C(C)O)CC6=CNC7=CC=CC=C76)C(C)O)CCCCN)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CO)CCSC)C(C)CC)C(C)O)CC(=O)N)CCCNC(=N)N)CCCCN)CC1=CC=C(C=C1)O)CC(=O)O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C215H337N65O70S10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5273 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Origin and Isolation of Omega Agatoxin Tk
Source Organism: The Funnel Web Spider, Agelenopsis aperta
Omega-agatoxin TK is a natural compound found in the venom of the American funnel-web spider, Agelenopsis aperta. wikipedia.org This species is prevalent in arid regions of the southern United States and northwestern Mexico. wikipedia.org A. aperta is a member of the Agelenidae family, known for constructing distinctive funnel-shaped webs. wikipedia.org The venom of this spider is a complex mixture of various toxins, including a-agatoxins, µ-agatoxins, and ω-agatoxins, each targeting different ion channels. researchgate.net Omega-agatoxins, in particular, are recognized for their ability to selectively block voltage-gated calcium channels. mdpi.com
The venom of A. aperta is a rich source of neurotoxic peptides, and this compound is notably more abundant than other related toxins, such as omega-Aga-IVA, being approximately ten to twelve times more concentrated. nih.govnih.gov This higher concentration makes it a more accessible subject for research purposes.
Purification Methodologies from Venom Fractions
The isolation of this compound from the crude venom of Agelenopsis aperta is a meticulous process that relies on advanced chromatographic techniques. The primary method for its purification is a two-step reverse-phase high-performance liquid chromatography (HPLC) procedure. nih.gov This technique separates the various components of the venom based on their hydrophobicity, allowing for the isolation of the specific peptide of interest. The purity of the final product is typically assessed by HPLC, with commercially available standards often exceeding 98% purity. sigmaaldrich.comsigmaaldrich.com
Identification and Initial Characterization of this compound
This compound was discovered during the process of purifying and studying another component of Agelenopsis aperta venom, omega-Aga-IVA. nih.gov Initial characterization revealed it to be a 48-amino-acid peptide with a molecular weight of approximately 5273.02 Da. sigmaaldrich.comnih.gov
Subsequent analysis of its amino acid sequence identified a unique feature: the presence of a D-serine residue at position 46. nih.gov This is a post-translational modification, as the initial peptide is synthesized with L-serine. This seemingly minor change has a profound impact on the toxin's biological activity. Synthetic versions of this compound with the standard L-serine at position 46 were found to be 80-90 times less potent in blocking P-type calcium channels compared to the native toxin. nih.gov
Electrophysiological studies have demonstrated that this compound is a potent and selective blocker of P/Q-type voltage-gated calcium channels. medchemexpress.com It has been shown to inhibit the high potassium-induced rise in intracellular calcium in nerve endings with an IC50 of approximately 60 nM. medchemexpress.com Further research has distinguished its effects on different subtypes of calcium channels, noting its ability to differentiate between P-type and a novel, long-lasting Q-type (Q(L)-type) channel. nih.gov
The detailed biochemical and electrophysiological characterization of this compound has established it as a valuable tool in neuroscience research for probing the function of P/Q-type calcium channels.
| Property | Value |
| Compound Name | This compound |
| Source Organism | Agelenopsis aperta |
| Molecular Formula | C215H337N65O70S10 |
| Molecular Weight | 5273.02 Da |
| Amino Acid Sequence | Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-D-Ser-Phe-Ala |
| Key Feature | D-Serine at position 46 |
| Primary Target | P/Q-type voltage-gated calcium channels |
Structural Elucidation and Conformational Analysis of Omega Agatoxin Tk
Primary Amino Acid Sequence and Post-Translational Modifications
The primary structure of ω-agatoxin TK consists of 48 amino acid residues. nih.gov A key feature of this toxin is the post-translational modification of a specific amino acid, which is critical for its biological activity. nih.govcapes.gov.br
Identification of D-Serine at Position 46 and its Functional Implications
A crucial discovery in the study of ω-agatoxin TK was the identification of a D-serine residue at position 46. nih.govcapes.gov.br This is a result of post-translational isomerization, where the naturally incorporated L-serine is converted to its D-enantiomer. scielo.brmdpi.com This modification is not detectable by standard proteomic techniques like mass spectrometry. capes.gov.br
The presence of D-Ser46 is functionally significant. Synthetic ω-agatoxin TK containing the standard L-serine at position 46 is 80 to 90 times less potent at blocking P-type calcium channels in cerebellar Purkinje neurons compared to the native toxin. uniprot.orgnih.gov However, a synthetic version with D-serine at position 46 exhibits the same potency as the native toxin. nih.gov This highlights that the specific chirality of the amino acid at this position is essential for the toxin's high-affinity binding and channel-blocking activity. nih.govresearchgate.net The isomerization to a D-amino acid also confers resistance to proteases, which may contribute to the toxin's stability. uniprot.orgscielo.br The C-terminal region containing D-Ser46 adopts a specific conformation that is critical for its function. nih.govresearchgate.net
Disulfide Bond Configuration and Connectivity
Omega-agatoxin TK is a cysteine-rich peptide, and its three-dimensional structure is stabilized by four disulfide bonds. nih.govtocris.com These bonds create a compact, globular structure known as an "inhibitor cystine knot" (ICK) motif, which contributes to the toxin's stability. mdpi.com The connectivity of these disulfide bridges has been determined as follows:
Cys4 – Cys20
Cys12 – Cys25
Cys19 – Cys36
Cys27 – Cys34 peptanova.detocris.commedchemexpress.com
This specific disulfide bond arrangement is crucial for maintaining the correct folding of the peptide and, consequently, its biological activity. nih.govresearchgate.net
Interactive Data Table: Primary Structure and Modifications of ω-Agatoxin TK
| Property | Description |
| Amino Acid Sequence | Glu-Asp-Asn-Cys-Ile-Ala-Glu-Asp-Tyr-Gly-Lys-Cys-Thr-Trp-Gly-Gly-Thr-Lys-Cys-Cys-Arg-Gly-Arg-Pro-Cys-Arg-Cys-Ser-Met-Ile-Gly-Thr-Asn-Cys-Glu-Cys-Thr-Pro-Arg-Leu-Ile-Met-Glu-Gly-Leu-Ser-Phe-Ala sigmaaldrich.com |
| Sequence Length | 48 amino acids nih.gov |
| Post-Translational Modification | Isomerization of L-Serine to D-Serine at position 46 nih.govcapes.gov.br |
| Disulfide Bridges | Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, Cys27-Cys34 tocris.commedchemexpress.com |
Three-Dimensional Structural Determination Approaches
The three-dimensional structure of ω-agatoxin TK has been investigated using a combination of experimental and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique in determining the three-dimensional solution structure of ω-agatoxin TK and its analogs, like ω-agatoxin IVB. mdpi.comresearchgate.net These studies have confirmed the presence of a compact, folded structure dominated by a triple-stranded antiparallel β-sheet and stabilized by the four disulfide bonds. mdpi.com The NMR data provided the initial framework for proposing the disulfide bond configuration. researchgate.net
Structure-Activity Relationship Studies of this compound Analogs and Fragments
To understand which parts of the molecule are essential for its function, researchers have studied various analogs and fragments of ω-agatoxin TK.
Studies have shown that neither a fragment containing the first 43 amino acids (ω-Aga-TK(1-43)) nor the C-terminal pentapeptide fragment (ω-Aga-TK(44-48)) individually cause significant inhibition of P-type calcium channels. nih.govresearchgate.net This indicates that the entire folded structure of the toxin is necessary for its potent blocking activity.
Furthermore, the conservation of positively charged residues in the central part of the molecule, which forms a distinct face, is thought to be crucial for the high-affinity interaction with negatively charged residues near the external pore of the calcium channel. mdpi.comresearchgate.net The hydrophobic C-terminal tail, in conjunction with this positively charged surface, is also considered important for the toxin's interaction with the channel. mdpi.com
Molecular Targets and Binding Specificity of Omega Agatoxin Tk
Identification of Voltage-Gated Calcium Channel Subtypes as Primary Targets
Omega-agatoxin TK primarily targets voltage-gated calcium channels, a diverse family of ion channels crucial for regulating calcium influx in response to membrane depolarization. researchgate.netwikipedia.org These channels are fundamental to a vast array of physiological processes, particularly in the nervous system. researchgate.net
Selective Blockade of CaV2.1 (P/Q-type) Calcium Channels
The principal molecular target of this compound is the CaV2.1 voltage-gated calcium channel, also known as the P/Q-type channel. medchemexpress.comtocris.combio-techne.com This toxin exhibits a potent and selective blocking action on these channels. medchemexpress.comtocris.com Studies have demonstrated that this compound effectively inhibits the rise in intracellular calcium concentration induced by high potassium depolarization in isolated cerebral nerve endings, with a reported IC50 of 60 nM. medchemexpress.com The P/Q-type channels are prominently involved in the release of neurotransmitters from presynaptic terminals. mdpi.com For instance, this compound has been shown to inhibit glutamate (B1630785) release from corticostriatal synapses with high affinity. hellobio.combio-techne.com The toxin's specificity for CaV2.1 channels makes it an invaluable probe for studying the roles of these channels in synaptic transmission. researchgate.netresearchgate.net Research has confirmed that the native form of this compound, which contains a D-serine at position 46, is responsible for the potent blockade of P-type calcium channels in cerebellar Purkinje neurons. hellobio.comresearchgate.net Synthetic versions with L-serine at this position show significantly reduced potency, highlighting the importance of this specific amino acid configuration for high-affinity binding. researchgate.net
Interactions with Other CaV Subtypes (e.g., N-type, L-type) in Specific Contexts
While this compound is highly selective for CaV2.1 channels, its interaction with other calcium channel subtypes, such as N-type (CaV2.2) and L-type (CaV1), is generally reported to be negligible. medchemexpress.commedchemexpress.com Multiple studies have confirmed that this compound has no significant effect on L-type or N-type calcium channels. medchemexpress.commedchemexpress.com However, in some specific experimental contexts, its effects have been compared with blockers of other channel types to delineate the relative contributions of different calcium channels to a physiological response. For example, in studies on the nicotinic enhancement of GABA release in the chick brain, omega-agatoxin-TK did not block the observed enhancement, a role attributed to N-type channels. physiology.org Similarly, in studies of pain models, the effects of P/Q-type channel blockade by toxins like this compound are often contrasted with the roles of N-type and T-type channels. mdpi.com In certain neuronal preparations, such as Xenopus primary sensory neurons, serotonin-mediated inhibition of high-voltage activated (HVA) currents was partially occluded by omega-agatoxin-TK (at concentrations below 100 nM), suggesting a role for P/Q-type channels alongside N-type channels in this modulatory pathway. jneurosci.orgnih.gov
Quantitative Characterization of Receptor Binding Kinetics and Affinity
The interaction of this compound with its target receptor, the CaV2.1 channel, has been quantitatively characterized, revealing high-affinity binding. The affinity of this compound for P/Q-type channels is in the nanomolar range. Specifically, it has been reported to inhibit high potassium-induced increases in intracellular calcium in cerebral nerve endings with an IC50 value of 60 nM. medchemexpress.com Another study reports an IC50 of 127 nM for Q-type channels. hellobio.com The binding of type IV omega-agatoxins, a class to which this compound belongs, is known to have a high affinity for the closed state of the channel. mdpi.com This high affinity allows for the potent and selective inhibition observed in various neuronal systems.
Topographical Mapping of this compound Binding Sites on Ion Channel Receptors
The binding site for omega-agatoxins on the CaV2.1 channel has been localized to specific extracellular regions of the pore-forming α1 subunit. For the related toxin, ω-agatoxin IVA, which shares significant sequence homology, the binding site has been partly mapped to the extracellular loop connecting transmembrane segments S3 and S4 in domain IV of the channel's α1 subunit. nih.govuniprot.org This region is strategically located near the voltage-sensing domain (VSD), and the toxin's binding is thought to allosterically modulate the channel's gating mechanism rather than physically occluding the pore. nih.gov This "gating modifier" action prevents the channel from activating in response to depolarization. nih.gov The presence of specific amino acid residues within this S3-S4 linker in domain IV is a key determinant of the high sensitivity of P-type channels to these toxins. nih.gov In Xenopus Rohon-Beard neurons, the current sensitive to ω-agatoxin-TK did not show significant inactivation, which suggests a predominance of P-type over Q-type channels in this system. nih.gov
Influence of Channel Subunit Composition on this compound Binding and Efficacy
Table of Research Findings on this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Primary Target | CaV2.1 (P/Q-type) voltage-gated calcium channels | medchemexpress.com, tocris.com, bio-techne.com |
| IC50 (P/Q-type channels) | 60 nM (in cerebral nerve endings) | medchemexpress.com |
| IC50 (Q-type channels) | 127 nM | hellobio.com |
| Effect on N-type channels | No significant effect | medchemexpress.com, medchemexpress.com, physiology.org |
| Effect on L-type channels | No significant effect/little to no activity | medchemexpress.com, medchemexpress.com, hellobio.com |
| Binding Site | Extracellular loop between S3-S4 segments in domain IV of the α1 subunit (inferred from related toxins) | nih.gov, uniprot.org |
| Mechanism of Action | Gating modifier; prevents channel activation | nih.gov |
| Key Structural Feature for Potency | D-serine at position 46 | hellobio.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Omega-agatoxin IVA |
| ω-conotoxin GVIA |
| Nifedipine |
| Serotonin (B10506) |
| Glutamate |
Electrophysiological Characterization of Omega Agatoxin Tk Action
Modulation of Ion Channel Gating Properties by Omega-Agatoxin TK
This compound modifies the gating properties of voltage-gated calcium channels, primarily by shifting their activation to more depolarized voltages. nih.gov This means that a stronger electrical stimulus is required to open the channel in the presence of the toxin. This mechanism is characteristic of a class of toxins known as "gating modifier toxins". nih.govresearchgate.net Studies have shown that the N-terminus of agatoxins may play a role in how the toxin approaches the outer vestibule of the calcium channel, influencing the rates at which it binds and unbinds. mdpi.com
Research comparing ω-agatoxin IVA and ω-agatoxin IVB, which share structural similarities with ω-Aga-TK, reveals that while their binding affinities for P-type channels are similar, their kinetic properties differ significantly. mdpi.com Specifically, ω-agatoxin IVB exhibits slower kinetics of channel inhibition and dissociation. mdpi.com This suggests that subtle structural differences, such as those in the N-terminal region, can have a profound impact on the dynamic interaction between the toxin and the ion channel. mdpi.com
Effects on Whole-Cell Calcium Currents in Neuronal Populations
This compound has been instrumental in dissecting the contributions of different calcium channel subtypes to the total whole-cell calcium current in various neuronal populations. In cultured rat cerebral cortical neurons, patch-clamp studies have identified two distinct types of slowly inactivating calcium channels that are sensitive to ω-Aga-TK. nih.gov One type exhibits high sensitivity and slow recovery from the toxin's block, characteristic of P-type channels. The other shows lower sensitivity and faster recovery, resembling Q-type channels, though with slower inactivation kinetics, leading to its designation as the Q(L)-type channel. nih.gov
In functionally mature mouse spinal motoneurons, pharmacological dissection using ω-Aga-TK has demonstrated the presence of P/Q-type currents alongside N-type, L-type, and R-type currents. nih.gov Similarly, in large cutaneous afferent neurons from adult rats, ω-Aga-TK was used to isolate the P/Q-type component of the high-voltage-activated (HVA) current, revealing a selective reduction in N-type current after nerve injury. capes.gov.br Studies on Xenopus Rohon-Beard neurons showed that ω-agatoxin-TK irreversibly blocked approximately 25.5% of the total HVA currents. jneurosci.org
The toxin's inhibitory effect is dose-dependent. In cerebral nerve endings, ω-Aga-TK inhibits the rise in internal calcium induced by high potassium depolarization with an IC50 of approximately 60 nM. invivochem.comnih.gov The extent of this inhibition can vary between neuronal populations, suggesting different densities of ω-Aga-TK-sensitive channels. For instance, the maximal inhibition in striatal synaptosomes is greater than in hippocampal synaptosomes. nih.gov
Table 1: Inhibition of High K+-Induced Calcium Influx by this compound in Different Neuronal Preparations
| Neuronal Preparation | IC50 | Maximal Inhibition | Reference |
|---|---|---|---|
| Cerebral Isolated Nerve Endings | ~60 nM | Not specified | medchemexpress.com |
| Striatal Synaptosomes | ~60 nM | 61 +/- 11% | nih.gov |
| Hippocampal Synaptosomes | ~60 nM | ~51% (calculated) | nih.gov |
Impact on Unitary Channel Conductance and Single-Channel Properties
While some toxins, like ω-agatoxin-IIIA, are known to reduce the unitary current of calcium channels, the primary mechanism of ω-Aga-TK appears to be through gating modification rather than a direct block of the pore or a reduction in single-channel conductance. researchgate.netresearchgate.net However, the electrophysiological characterization in cultured rat cerebral cortical neurons did reveal different sensitivities and recovery kinetics between P-type and the novel Q(L)-type channels, which could be partly influenced by single-channel interactions with the toxin. nih.gov The high-sensitivity P-type channels showed low recovery from the ω-Aga-TK-induced blockade, whereas the low-sensitivity Q(L)-type channels exhibited high recovery. nih.gov This suggests that the toxin's interaction at the single-channel level dictates the macroscopic current properties.
Further detailed single-channel recording studies would be necessary to fully elucidate the specific effects of ω-Aga-TK on the conductance and open probability of individual P/Q-type calcium channels.
Cellular and Synaptic Mechanisms of Omega Agatoxin Tk
Modulation of Intracellular Calcium Dynamics in Nerve Terminals
By blocking P/Q-type calcium channels, ω-Aga-TK directly modulates the dynamics of intracellular calcium ([Ca2+]i) in nerve terminals. Depolarization of the presynaptic membrane normally triggers a rapid influx of Ca2+, leading to a transient increase in [Ca2+]i that initiates the synaptic vesicle cycle.
Furthermore, concurrent imaging of synaptic vesicle recycling and calcium dynamics has revealed that blocking P/Q- and N-type calcium channels with ω-agatoxin TK and ω-conotoxin GVIA decreases the peak fluorescence of both a vesicle recycling reporter and a presynaptic calcium indicator. frontiersin.orgfrontiersin.org This directly visualizes the link between P/Q-type channel activity, presynaptic calcium levels, and the subsequent release of neurotransmitters.
Influence on Neuronal Excitability and Firing Patterns in Cultured Neurons
In cultured rat cerebral cortical neurons, ω-Aga-TK has been instrumental in identifying two distinct types of slowly inactivating calcium channels: a high-sensitivity P-type channel and a low-sensitivity Q-like channel. nih.gov The blockade of these channels by the toxin directly impacts the synaptic transmission within these cultured networks. nih.gov
Studies on the respiratory network in vitro have shown that ω-agatoxin TK can selectively abolish certain patterns of rhythmic activity, suggesting that P/Q-type channels are essential for specific synaptic pathways within the network. physiology.org Moreover, research on trigeminal neurons has indicated that P/Q-type channels contribute to action potential generation, and their blockade with ω-agatoxin TK can inhibit neuronal firing. ihs-headache.org
Role in Synaptic Plasticity Studies and Calcium-Dependent Processes
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory and is heavily dependent on calcium signaling. The specific subtype of calcium channel involved can determine the nature and direction of the plastic changes.
The targeted blockade of P/Q-type channels by ω-Aga-TK allows researchers to investigate the specific role of these channels in various forms of synaptic plasticity. For example, by observing how the toxin affects long-term potentiation (LTP) or long-term depression (LTD), researchers can deduce the contribution of P/Q-type channel-mediated calcium influx to these processes. The developmental regulation of presynaptic modulation, where the target of modulation can shift from N-type to P/Q-type calcium channels, highlights the dynamic role of these channels in synaptic function over time. researchgate.net
The table below summarizes the key cellular and synaptic effects of ω-Agatoxin TK based on the discussed research findings.
| Mechanism | Effect of ω-Agatoxin TK | Key Research Findings | References |
| Neurotransmitter Release | High-affinity inhibition of glutamate (B1630785) release. | Blocks depolarization-induced, calcium-dependent glutamate release in corticostriatal and hippocampal synaptosomes. | tocris.comhellobio.commoleculardepot.comnih.govbiosynth.com |
| Synaptic Transmission | Primarily presynaptic inhibition with minimal postsynaptic effects. | Reduces evoked postsynaptic currents without affecting postsynaptic calcium concentrations. | wikipedia.orgnih.gov |
| Intracellular Calcium | Reduces depolarization-induced rise in presynaptic [Ca2+]i. | Dose-dependently inhibits the increase in internal calcium in striatal and hippocampal nerve terminals (IC50 ≈ 60 nM). | medchemexpress.commoleculardepot.comnih.gov |
| Neuronal Excitability | Modulates firing patterns by altering synaptic input. | Can selectively abolish specific rhythmic firing patterns in neuronal networks and inhibit neuronal firing. | nih.govphysiology.orgihs-headache.org |
| Synaptic Plasticity | Allows for the study of P/Q-type channel role in plasticity. | Helps to dissect the contribution of P/Q-type channel-mediated calcium influx to processes like LTP and LTD. | researchgate.net |
Applications of Omega Agatoxin Tk in Neurobiological Research
Characterization of Central Nervous System Calcium Channels in Diverse Models
Omega-agatoxin TK is a selective blocker of P/Q-type (CaV2.1) voltage-gated calcium channels. tocris.comhellobio.com This specificity allows for the precise characterization of the contribution of these channels to calcium currents in different neuronal types and brain regions.
Studies in Cerebellar Purkinje Neurons
Cerebellar Purkinje neurons are a key site for the study of P-type calcium channels, where these channels are particularly abundant. mdpi.com Research has demonstrated that this compound is a potent and selective inhibitor of these channels in cultured cerebellar Purkinje neurons. nih.govmedchemexpress.com A crucial finding in this area is the discovery of a D-serine residue at position 46 of the native this compound peptide. nih.gov Synthetic versions of the toxin with the naturally occurring L-serine at this position showed significantly reduced potency, highlighting the stereospecificity of the toxin-channel interaction. nih.gov This research underscores the importance of the toxin's precise molecular conformation for its blocking activity on P-type calcium channels. nih.gov
| Finding | Significance in Purkinje Neuron Research |
| Potent blockade of P-type calcium channels | Establishes this compound as a key tool for isolating and studying P-type channel function in these neurons. |
| D-serine at position 46 is critical for high potency | Reveals a key structural requirement for the toxin's interaction with the channel, providing insights into the channel's binding site. |
| Synthetic toxin variants show reduced activity | Confirms the importance of the specific amino acid configuration for pharmacological activity. |
Investigations in Cultured Hippocampal and Cerebral Cortical Neurons
In cultured rat hippocampal neurons, studies utilizing this compound have revealed the presence of two distinct types of sensitive calcium channels. nih.govsigmaaldrich.com One type exhibits slow inactivation kinetics, high sensitivity to the toxin, and low reversibility of the block, characteristics that are consistent with P-type calcium channels. nih.gov The second type shows faster inactivation, lower sensitivity to this compound, and a higher degree of reversibility, resembling Q-type channels. nih.gov These findings suggest that Q-type-like channels may play a significant role in hippocampal synaptic transmission. nih.gov
Similarly, in cultured rat cerebral cortical neurons, this compound has been instrumental in identifying two types of slowly inactivating calcium channels. sigmaaldrich.comnih.gov One population of channels displays high sensitivity to the toxin and slow recovery from blockade, corresponding to P-type channels. nih.gov The other population is characterized by lower sensitivity and high recovery, similar to Q-type channels, but with slower inactivation kinetics, leading to its designation as a novel Q(L)-type (long-lasting Q-type) channel. nih.gov Both P-type and the newly identified Q(L)-type channels are implicated in synaptic transmission within the cerebral cortex. nih.gov
| Neuronal Model | This compound-Sensitive Channel Types Identified | Key Characteristics |
| Cultured Rat Hippocampal Neurons | P-type-like | Slow inactivation, high sensitivity, low reversibility. |
| Q-type-like | Fast inactivation, low sensitivity, high reversibility. | |
| Cultured Rat Cerebral Cortical Neurons | P-type | High sensitivity, low recovery from blockade. |
| Q(L)-type (novel) | Low sensitivity, high recovery, slower inactivation than typical Q-type. |
Analysis in Striatal Synaptosomes
Research on isolated nerve endings (synaptosomes) from the striatum has shown that this compound effectively inhibits the rise in internal calcium concentration induced by high potassium-induced depolarization in a dose-dependent manner. nih.gov The maximal inhibition observed in striatal synaptosomes was found to be greater than that in hippocampal synaptosomes, suggesting a higher density of this compound-sensitive calcium channels in striatal nerve terminals. nih.gov These studies establish this compound as a valuable tool for investigating P/Q-type channel-mediated responses in cerebral nerve endings. nih.govneurotree.org
Investigation of Intracellular Signal Transduction Pathways Regulating Calcium Influx
This compound is also utilized to explore how intracellular signaling cascades modulate the activity of the calcium channels it blocks.
Analysis of Protein Kinase C-Mediated Calcium Permeability
Studies have indicated that protein kinase C (PKC) can regulate calcium influx through channels sensitive to this compound. In human red blood cells, which possess CaV2.1-like channels, stimulation of PKC with phorbol (B1677699) esters was found to trigger a rapid, dose-dependent influx of calcium. researchgate.netnih.gov This induced calcium entry was inhibited by this compound, as well as by PKC inhibitors. researchgate.netnih.gov These findings suggest the presence of an omega-agatoxin-TK-sensitive calcium permeability pathway that is under the regulatory control of PKC. researchgate.netmdpi.com
| Experimental Condition | Effect on Calcium Influx | Implication |
| PKC stimulation (with phorbol esters) | Increased calcium influx | PKC activation opens omega-agatoxin-TK-sensitive channels. |
| Application of this compound | Inhibition of PMA-promoted calcium influx | Confirms the involvement of CaV2.1-like channels in the PKC-mediated pathway. |
| Application of PKC inhibitors | Inhibition of PMA-promoted calcium influx | Verifies that the calcium influx is dependent on PKC activity. |
Examination of Serotonergic Modulation of Calcium Currents
The neurotransmitter serotonin (B10506) has been shown to modulate calcium currents through pathways that can be dissected using this compound. In primary sensory neurons of Xenopus larvae, serotonin inhibits high-voltage-activated (HVA) calcium currents. jneurosci.orgnih.govnih.gov A portion of this inhibition, approximately 30%, was occluded by the application of this compound, indicating that serotonin acts in part through the modulation of P/Q-type calcium channels. jneurosci.orgnih.govnih.gov
In the neonatal mouse spinal cord, serotonin reduces calcium currents in commissural interneurons. nih.govphysiology.org While blocking either N-type or P/Q-type channels alone with their respective toxins did not fully prevent the effect of serotonin, the co-application of both omega-conotoxin GVIA (an N-type blocker) and this compound completely occluded the serotonin-induced reduction in calcium current. nih.govphysiology.org This demonstrates that serotonin exerts its excitatory effects in these neurons by decreasing both N- and P/Q-type calcium currents. nih.govphysiology.org In swim motoneurons of Aplysia brasiliana, serotonin was found to selectively increase an agatoxin-sensitive, P-type calcium current, leading to a broadening of the action potential. oup.combioone.org
| Neuronal Model | Effect of Serotonin on Calcium Currents | Role of this compound-Sensitive Channels |
| Xenopus Larvae Sensory Neurons | Inhibition of HVA calcium currents | P/Q-type channels account for ~30% of the serotonergic inhibition. |
| Neonatal Mouse Commissural Interneurons | Reduction of overall calcium current | Serotonin's effect is fully occluded by the combined block of N-type and P/Q-type channels. |
| Aplysia brasiliana Swim Motoneurons | Increases total inward calcium current | The increase is selectively mediated by an agatoxin-sensitive P-type channel. |
Utilization as a Pharmacological Tool for Ion Channel Discrimination and Isolation of Currents
This compound (ω-Aga-TK) is a crucial pharmacological tool for neuroscientists due to its high selectivity as a blocker of P/Q-type voltage-gated calcium channels (CaV2.1). mdpi.commedchemexpress.cominvivochem.comhellobio.com This specificity allows researchers to discriminate P/Q-type channel currents from other calcium channel currents, such as L-type, N-type, and T-type, on which ω-Aga-TK has been shown to have no effect. medchemexpress.cominvivochem.com By selectively inhibiting P/Q-type channels, the toxin enables the isolation and characterization of the physiological roles of these specific channels in complex neuronal processes.
A primary application of ω-Aga-TK is in the electrophysiological characterization of native ion channel currents. mdpi.com For instance, in studies on cultured rat cerebral cortical neurons using the patch-clamp technique, ω-Aga-TK was instrumental in identifying and distinguishing two distinct types of slowly inactivating calcium channels. nih.gov One type exhibited high sensitivity to the toxin and slow recovery from blockade, characteristic of P-type channels. nih.gov The second type showed lower sensitivity and faster recovery, which was described as a novel Q-like channel, termed Q(L)-type. nih.gov This demonstrates the toxin's utility in dissecting subtle differences between closely related channel subtypes.
Furthermore, ω-Aga-TK is widely used to isolate the component of neurotransmitter release that is dependent on P/Q-type calcium channel activity. Research on isolated nerve terminals (synaptosomes) has shown that ω-Aga-TK inhibits the rise in intracellular calcium concentration ([Ca2+]i) and subsequent glutamate (B1630785) release triggered by high potassium-induced depolarization. invivochem.comnih.gov In these experiments, the remaining calcium influx after application of ω-Aga-TK can be further dissected using other selective blockers, like the N-type channel blocker ω-conotoxin-GVIA, to determine the relative contribution of different channel types to neurotransmitter release. nih.gov This methodical approach of sequential or combined toxin application is fundamental to isolating specific ion currents and understanding their respective contributions to synaptic transmission. nih.govnih.gov
The table below summarizes findings from studies that have utilized ω-Agatoxin TK to discriminate and isolate ion currents.
| Research Area | Preparation | Key Finding | Reference |
| Channel Characterization | Cultured Rat Cerebral Cortical Neurons | Differentiated two types of ω-Aga-TK sensitive channels: P-type (high sensitivity) and a novel Q(L)-type (low sensitivity). | nih.gov |
| Neurotransmitter Release | Isolated Brain Nerve Terminals | Inhibited high K+-induced rise in intracellular Ca2+ with an IC50 of 60 nM, isolating the P/Q-type channel contribution. | medchemexpress.cominvivochem.com |
| Synaptic Transmission | Cultured Rat Hippocampal Neurons | Identified two types of calcium channels (P- and Q-like) sensitive to ω-Aga-TK that are involved in synaptic transmission. | moleculardepot.com |
| Sensory Neuron Function | Xenopus Rohon-Beard Neurons | Blocked ~25% of the high-voltage activated (HVA) currents, helping to identify them as P/Q-type channels. | nih.gov |
Ex Vivo and In Vitro Model Systems Employing this compound
The specific action of this compound has made it an invaluable probe in a variety of ex vivo and in vitro model systems, allowing for detailed investigation of P/Q-type channel function in different tissues and cells.
In Vitro Models:
Cultured Neurons: Primary neuronal cultures are a cornerstone of in vitro research employing ω-Aga-TK. The toxin has been extensively used in cultured rat cerebral cortical, hippocampal, and cerebellar Purkinje neurons. hellobio.comnih.govmoleculardepot.comresearchgate.net In these systems, researchers can directly measure the toxin's effect on calcium currents, synaptic transmission, and neurotransmitter release at the single-cell level using techniques like patch-clamping. nih.gov For example, studies on cultured cerebellar Purkinje neurons were critical in confirming that the native form of ω-Aga-TK, containing a D-serine at position 46, is potent in blocking P-type calcium channels, whereas a synthetic version with L-serine was significantly less active. moleculardepot.comresearchgate.net
Isolated Nerve Terminals (Synaptosomes): This model consists of resealed presynaptic nerve endings isolated from brain tissue. Synaptosomes are used to study the biochemical aspects of neurotransmission. This compound has been instrumental in demonstrating the direct link between P-type Ca2+ channel-mediated calcium entry and the release of neurotransmitters like glutamate from these depolarized nerve terminals. invivochem.comnih.gov
Human Red Blood Cells: In a non-neuronal context, ω-Aga-TK was used to investigate calcium permeability in human red blood cells. researchgate.net These studies provided pharmacological evidence for the presence of a CaV2.1-like channel in the erythrocyte membrane, which was implicated in a protein kinase C-mediated calcium influx pathway. moleculardepot.comresearchgate.net
Ex Vivo Models:
Brain Slices: Acutely prepared brain slices from rodents maintain much of the local synaptic circuitry. This ex vivo preparation allows for the study of neuronal networks in a more intact environment than cultured cells. This compound has been applied to rat brain slices to explore the involvement of P-type calcium channels in the potassium-induced release of various neurotransmitters, including glutamate, serotonin, and norepinephrine. medchemexpress.cominvivochem.cominvivochem.com
Acutely Isolated Neurons: Neurons can be acutely dissociated from specific tissues for electrophysiological recording. For instance, Rohon-Beard (R-B) sensory neurons isolated from Xenopus larvae have been used as a model to study the modulation of calcium currents. nih.gov In this system, ω-Aga-TK helped to pharmacologically identify that P/Q-type channels contribute to the total high-voltage-activated calcium current, which is modulated by serotonin. nih.gov
The table below provides examples of experimental models where ω-Agatoxin TK has been applied.
| Model System | Organism/Tissue | Purpose of Using ω-Agatoxin TK | Reference |
| Ex Vivo | |||
| Brain Slices | Rat Brain | To investigate the role of P-type channels in neurotransmitter release. | medchemexpress.cominvivochem.com |
| Acutely Isolated Neurons | Xenopus laevis | To identify and characterize P/Q-type channel contribution to HVA currents in sensory neurons. | nih.gov |
| In Vitro | |||
| Cultured Neurons | Rat Cerebellum, Cortex, Hippocampus | To characterize P- and Q-type channel properties and their role in synaptic transmission. | nih.govmoleculardepot.com |
| Isolated Nerve Terminals | Rat Cerebrum | To study P-type channel-mediated changes in internal Ca2+ and glutamate release. | nih.gov |
| Human Red Blood Cells | Human | To identify an ω-agatoxin-TK-sensitive, CaV2.1-like calcium permeability pathway. | researchgate.net |
Advanced Research Methodologies for Omega Agatoxin Tk
Chemical Synthesis and Purification Techniques
Solid-phase peptide synthesis (SPPS) is a well-established and effective method for producing ω-agatoxin TK, bypassing the biological complexities of recombinant expression. nih.govpeptanova.de This approach allows for the direct incorporation of non-standard amino acids, such as the functionally critical D-serine at position 46. nih.gov
The synthesis of ω-[D-Ser46]Aga-TK was instrumental in confirming the identity and importance of this post-translational modification. nih.gov Initial attempts to synthesize the peptide based on its amino acid sequence alone, which presumed an L-serine at position 46, resulted in a toxin with 80- to 90-fold less potency than the native version. nih.gov However, the chemical synthesis of ω-agatoxin TK with D-Ser46 yielded a peptide with potency identical to that of the native toxin, confirming that this specific D-amino acid is essential for its high-affinity blockade of P-type calcium channels. nih.gov
Following synthesis, purification is a critical step to ensure a homogenous and active product. High-performance liquid chromatography (HPLC) is the standard method used to purify both native and synthetic ω-agatoxin TK. peptanova.dewikipedia.org This technique allows for the separation of the full-length, correctly folded peptide from shorter fragments, deletion sequences, or improperly folded isomers. Commercial preparations of synthetic ω-agatoxin TK are typically verified by HPLC to have a purity of 95-99% or higher. peptanova.desigmaaldrich.com
| Technique | Purpose | Details | Outcome |
| Chemical Peptide Synthesis | Production of the 48-amino-acid peptide chain. | Allows for site-specific incorporation of the D-Serine at position 46. nih.gov | Produces a synthetic version (ω-[D-Ser46]Aga-TK) with biological activity identical to the native toxin. nih.gov |
| Oxidative Folding | Formation of the four crucial disulfide bonds. | Controlled oxidation conditions are required to achieve the correct Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, and Cys27-Cys34 connectivity. peptanova.de | Results in a compact, stable three-dimensional structure necessary for function. nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Purification of the final product. | Separates the desired peptide from impurities and byproducts of the synthesis and folding processes. wikipedia.org | Yields a highly pure (≥95%) and active toxin suitable for pharmacological and structural studies. peptanova.desigmaaldrich.com |
Site-Directed Mutagenesis and Peptide Engineering for Modified Specificity or Potency
The ability to chemically synthesize ω-agatoxin TK and related peptides has opened the door to detailed structure-function analyses through peptide engineering and mutagenesis. nih.gov These studies are crucial for identifying the specific amino acid residues that determine the toxin's high potency and selectivity for P/Q-type calcium channels.
A key example of this approach was the definitive demonstration of the role of D-Ser46. The comparison between synthetic ω-[L-Ser46]Aga-TK and ω-[D-Ser46]Aga-TK revealed that the stereochemistry at this single position is a critical determinant of the toxin's conformation and function. nih.govresearchgate.net Molecular dynamics calculations and spectroscopic data showed that the peptide containing D-Ser46 adopts a more compact, β-sheet structure, whereas the L-Ser46 version has a more extended and less active conformation. nih.govresearchgate.net Further truncation studies, creating fragments like ω-Aga-TK(1-43) and the C-terminal fragment ω-Aga-TK(44-48), showed that neither piece alone could inhibit P-type channels, indicating that the entire folded structure is necessary for activity. nih.gov
While extensive mutagenesis data for ω-agatoxin TK itself is limited in the public domain, studies on the closely related ω-agatoxin IVA provide a blueprint for such investigations. Preliminary mutagenesis of ω-Aga-IVA showed that a conservative substitution of Arg39 to Lysine resulted in a ~20-fold reduction in binding affinity, while changing it to a non-charged Glutamine led to a drastic loss of affinity. researchgate.net This suggests that specific charged residues are key to the toxin-channel interaction.
Furthermore, the agatoxin scaffold itself has been recognized as a stable, constrained "knottin" peptide framework suitable for protein engineering. google.com In one study, the Arg-Gly-Asp (RGD) cell-adhesion motif was grafted into the agatoxin IVB framework, demonstrating that the scaffold can be repurposed to create peptides with entirely new binding specificities, in this case for integrin receptors. google.com This highlights the potential of using the ω-agatoxin TK structure as a basis for developing novel therapeutic or diagnostic agents with engineered properties.
| Modification | Peptide Target | Key Finding | Implication |
| L-Ser46 to D-Ser46 Isomerization | ω-agatoxin TK | The D-Ser46 configuration is essential for high-potency blockade of P-type calcium channels; the L-Ser46 version is 80-90 times less active. nih.gov | Demonstrates that post-translational isomerization is a critical determinant of toxin function and conformation. nih.govresearchgate.net |
| Peptide Truncation | ω-agatoxin TK | Fragments (e.g., residues 1-43 and 44-48) showed no significant inhibitory activity. nih.gov | The entire, correctly folded peptide structure is required for biological function. |
| Arginine to Lysine/Glutamine Substitution | ω-agatoxin IVA (at position 39) | Substitution to Lysine reduced affinity ~20-fold; substitution to Glutamine caused a precipitous drop in affinity. researchgate.net | Highlights the importance of specific charged residues in the toxin's interaction with the calcium channel. |
| RGD Motif Grafting | Agatoxin IVB scaffold | The scaffold can be engineered to display new binding motifs, successfully creating a peptide that binds to integrin receptors. google.com | The agatoxin framework is a stable and versatile scaffold for peptide engineering beyond its native function. |
Advanced Imaging Techniques Utilizing Omega-Agatoxin TK-Based Probes
This compound is not itself a fluorescent probe, but it serves as an indispensable pharmacological tool in advanced imaging studies designed to dissect the specific roles of P/Q-type calcium channels in complex cellular processes. frontiersin.org By selectively blocking these channels, researchers can isolate and observe the functional contributions of other channel types or determine the necessity of P/Q-type channel activity for a given physiological event.
A prominent application is the concurrent imaging of synaptic vesicle recycling and calcium dynamics. frontiersin.orgresearchgate.net In these experiments, neurons are co-transfected with genetically encoded fluorescent reporters. For example, synaptophysin-GCaMP3 (SyGCaMP3) is used to measure presynaptic calcium levels, while a pH-sensitive fluorescent protein fused to a vesicular transporter, like VGLUT1-mOrange2, reports on vesicle exocytosis. frontiersin.orgresearchgate.net By applying ω-agatoxin TK, often in combination with blockers for other channel types like ω-conotoxin GVIA (for N-type channels), researchers can precisely quantify how much of the stimulus-evoked calcium influx and subsequent vesicle release is dependent on P/Q-type channels. frontiersin.orgfrontiersin.orgjneurosci.org
These techniques have been used to demonstrate that P/Q-type and N-type channels are the primary drivers of calcium influx at the axon initial segment (AIS) and in presynaptic boutons during action potentials. jneurosci.org Similarly, imaging studies using fluorescent dyes like Fluo-4 AM have used ω-agatoxin TK to show that depolarization-induced calcium influx in cultured neurons is significantly reduced upon P/Q channel blockade. plos.org This approach was crucial in demonstrating that while the toxin blocks cell-surface channels, it does not prevent endo-lysosomal fusion inside the cell, implying that intracellular calcium channels are involved in that process. plos.org The toxin has also been used in conjunction with calcium indicator dyes like calcium green dextran (B179266) to study the role of P-type channels in endocytosis following fertilization in sea urchin eggs. nih.gov
| Imaging Technique/Probe | Cellular Process Investigated | Role of ω-Agatoxin TK | Key Finding |
| SyGCaMP3 & VGLUT1-mOrange2 | Presynaptic calcium influx and synaptic vesicle recycling | To block P/Q-type channels and determine their contribution to the overall calcium signal and vesicle exocytosis. frontiersin.orgresearchgate.net | P/Q- and N-type channels together mediate the majority of calcium influx that triggers synaptic vesicle release. frontiersin.orgfrontiersin.org |
| Fluo-4 AM / OGB-5N (Calcium Indicators) | Calcium influx in axon initial segments and neuronal cell bodies | To selectively inhibit P/Q-type channels and measure their contribution to action potential-evoked calcium transients. plos.orgbiorxiv.org | P/Q-type channels contribute significantly to calcium influx at the axon initial segment and are essential for neurotransmitter release. jneurosci.orgbiorxiv.org |
| DQ-BSA & LAMP1 (Fluorescent Probes) | Endosomal-lysosomal fusion | As a non-cell-permeable blocker to test if cell-surface P/Q-type channel activity is required for lysosomal fusion. plos.org | Cell-surface P/Q channels are not essential for lysosomal fusion, suggesting a role for intracellular channels. plos.org |
| Calcium Green Dextran (Calcium Indicator) | Membrane retrieval (endocytosis) post-fertilization | To block P-type channels and demonstrate that calcium influx through these specific channels is required for endocytosis. nih.gov | P-type channel-mediated calcium influx is a necessary step for endocytotic membrane retrieval. nih.gov |
Future Directions and Emerging Research Avenues for Omega Agatoxin Tk Studies
Elucidation of Novel Molecular Interactions and Unidentified Targets
While omega-agatoxin TK is renowned for its high-affinity blockade of P/Q-type (Cav2.1) calcium channels, emerging research suggests its interactions within the nervous system may be more nuanced. A significant area of future investigation lies in the complete characterization of its binding sites and the identification of potential off-target or novel interactions.
One of the most intriguing discoveries is the identification of a novel subtype of calcium channel sensitive to this compound. Studies in cultured rat cerebral cortical neurons have revealed a "Q(L)-type" (long-lasting Q channel) that is distinct from the classical P-type and Q-type channels. nih.gov This Q(L)-type channel exhibits lower sensitivity to this compound and a higher recovery from blockade compared to P-type channels, along with slower inactivation kinetics than typical Q-type channels. nih.gov The existence of this novel channel suggests that the pharmacological profile of this compound is broader than previously appreciated and that it can be used to parse the contributions of different Cav2.1 channel variants in synaptic transmission.
Further molecular studies are required to precisely map the binding site of this compound on the Cav2.1 α1 subunit. It is understood that the toxin interacts with the extracellular loops of the channel protein, but the specific amino acid residues that confer its high affinity and selectivity are not fully elucidated. A critical structural feature of this compound is the presence of a D-serine at position 46. Synthetic versions of the toxin with the more common L-serine at this position show a dramatic 80-90 fold reduction in their ability to block P-type calcium channels. nih.gov Molecular dynamics calculations indicate that the D-serine imparts a specific conformation to the C-terminal region of the toxin, which is essential for its potent inhibitory activity. nih.gov Future research focusing on the structural biology of the toxin-channel complex will be invaluable in understanding the molecular basis of this interaction.
At higher concentrations, the closely related omega-agatoxin IVA has been shown to exhibit a lower affinity for N-type (Cav2.2) calcium channels, indicating that the selectivity of these toxins is concentration-dependent. researchgate.netmdpi.com While this compound is noted for its high selectivity for P/Q-type channels, future studies should systematically investigate its activity on a wider array of ion channels and neuronal receptors to uncover any previously unidentified targets. medchemexpress.com This will not only refine its use as a pharmacological tool but may also open new avenues for research into its potential physiological or pathological effects.
| Target | Experimental Model | IC50 | Reference |
| P/Q-type Ca2+ channels | Cerebral isolated nerve endings | ~60 nM | nih.gov |
| Q-type Ca2+ channels | Not specified | 127 nM | hellobio.com |
Development of Advanced Experimental Models to Mimic Complex Biological Systems
The utility of this compound as a research tool is continually expanding with the development of more sophisticated experimental models that better replicate the complexity of biological systems. Moving beyond foundational studies in cultured neurons and isolated nerve terminals (synaptosomes), researchers are increasingly employing this toxin in more integrated systems to explore the role of P/Q-type calcium channels in neural circuits and in vivo. nih.govnih.gov
Acute brain slice electrophysiology represents a significant step up in complexity from cell culture. This technique maintains the local synaptic architecture, allowing for the study of neural networks. The application of this compound in brain slices from various regions, such as the hippocampus and cerebellum, enables the precise dissection of the role of P/Q-type channels in synaptic plasticity, neuronal excitability, and network oscillations. researchgate.net For instance, by selectively blocking these channels, researchers can investigate their contribution to long-term potentiation and depression, which are cellular correlates of learning and memory.
In vivo animal models are also proving to be invaluable in understanding the broader physiological and behavioral consequences of P/Q-type channel activity. The administration of omega-agatoxin IVA, a close analogue of this compound, into the brains of rats has been used to create models of epilepsy. nih.gov These studies have demonstrated that blocking P/Q-type channels can suppress the development of seizures and associated neuronal damage, highlighting the critical role of these channels in pathological hyperexcitability. nih.gov Such models are instrumental in not only understanding the fundamental mechanisms of epilepsy but also in the preclinical evaluation of new therapeutic strategies.
Future research will likely see the use of this compound in even more advanced models. The combination of in vivo electrophysiology with optogenetics in freely moving animals, for example, could allow for the precise activation or inhibition of specific neuronal populations while simultaneously assessing the impact of P/Q-type channel blockade with this compound. Furthermore, the use of genetically modified animal models, such as those carrying mutations found in human ion channelopathies, will provide a powerful platform to investigate how this compound can modulate disease-specific phenotypes.
Contribution to Understanding Ion Channelopathies and Related Pathophysiological Mechanisms
A particularly promising area of future research is the use of this compound to unravel the pathophysiological mechanisms of ion channelopathies, which are neurological disorders caused by mutations in genes encoding ion channels. Several debilitating human diseases are linked to mutations in the CACNA1A gene, which encodes the α1A subunit of the P/Q-type calcium channel—the primary target of this compound.
Familial Hemiplegic Migraine Type 1 (FHM1) is a rare, severe form of migraine with aura that is caused by missense mutations in the CACNA1A gene. These mutations are thought to lead to a gain-of-function in P/Q-type channels, resulting in increased neurotransmitter release and neuronal hyperexcitability. This compound and its analogues can be used in animal models of FHM1 to probe the consequences of this channel dysfunction. By selectively blocking the overactive channels, researchers can investigate how this leads to the key features of migraine, such as cortical spreading depression, and can test the potential of P/Q-type channel blockers as a therapeutic strategy.
Spinocerebellar Ataxia Type 6 (SCA6) is a progressive neurodegenerative disorder characterized by the loss of Purkinje cells in the cerebellum, leading to problems with movement and coordination. SCA6 is caused by a polyglutamine expansion in the C-terminal region of the Cav2.1 channel. uchicago.edu While the exact mechanisms are still being elucidated, it is believed that the mutation alters channel function and may lead to cellular toxicity. This compound is a critical tool for studying the electrophysiological properties of Purkinje cells expressing the mutated channels and for understanding how altered calcium influx contributes to neurodegeneration. uchicago.edu
Epilepsy is another neurological disorder where P/Q-type calcium channels play a significant role. As mentioned, animal models have shown that blocking these channels with agatoxins can have anticonvulsant effects. nih.gov Future research using this compound in genetic and acquired models of epilepsy will help to further clarify the specific contribution of P/Q-type channels to seizure generation and propagation in different forms of epilepsy. This could pave the way for the development of more targeted antiepileptic drugs.
By providing a means to selectively inhibit P/Q-type calcium channels, this compound allows researchers to mimic a loss-of-function scenario and to counteract the gain-of-function effects seen in certain channelopathies. This makes it an indispensable tool for understanding the intricate link between ion channel dysfunction and neurological disease, and for exploring new therapeutic avenues for these often-intractable conditions.
Q & A
Q. What experimental assays are most reliable for studying omega-agatoxin TK’s inhibition of P/Q-type calcium channels?
Methodological Answer: Electrophysiological techniques, such as whole-cell patch-clamp recordings, are standard for assessing channel inhibition. Use HEK293 cells transfected with human Cav2.1 (P/Q-type) channels to measure current blockade. Validate results with radioligand binding assays using tritiated this compound to quantify affinity (Kd). Ensure controls include toxin-free buffers and non-transfected cells to isolate channel-specific effects .
Q. What model systems are optimal for in vivo studies of this compound?
Methodological Answer: Rodent models (e.g., mice) are widely used for neurophysiological studies. For synaptic transmission analysis, employ cerebellar Purkinje neurons, which express high levels of P/Q-type channels. Pair with microinjection protocols to deliver precise toxin concentrations. Include sham-operated controls and validate toxin specificity using Cav2.1 knockout models .
Q. How do researchers distinguish this compound’s effects from other calcium channel blockers?
Methodological Answer: Conduct selectivity profiling via parallel assays:
- Test toxin against N-type (Cav2.2), L-type (Cav1.2), and T-type (Cav3.x) channels.
- Use pharmacological antagonists (e.g., nifedipine for L-type) to confirm target specificity.
- Combine with Western blotting to verify channel subtype expression in test systems .
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinity across studies be resolved?
Methodological Answer: Discrepancies often arise from experimental variables:
- Temperature : Binding affinity decreases at higher temperatures (e.g., 25°C vs. 37°C). Standardize incubation conditions.
- Ionic composition : Ca<sup>2+</sup> concentration affects toxin-channel interactions. Use artificial cerebrospinal fluid (aCSF) mimicking physiological conditions.
- Statistical validation : Apply Bayesian meta-analysis to reconcile data from diverse studies .
Table 1 : Reported Kd Values Under Varied Conditions
| Study | Temperature (°C) | [Ca<sup>2+</sup>] (mM) | Kd (nM) |
|---|---|---|---|
| A | 25 | 2.0 | 1.2 ± 0.3 |
| B | 37 | 1.2 | 5.8 ± 1.1 |
Q. What strategies optimize electrophysiological protocols for studying this compound’s use-dependent inhibition?
Methodological Answer:
- Voltage protocols : Apply depolarizing pulses (-70 mV to +20 mV) at 0.5–1 Hz to simulate neuronal firing.
- Toxin perfusion : Use rapid solution exchange systems (e.g., theta tubing) to minimize delay in toxin application.
- Data analysis : Normalize current amplitudes to pre-toxin baselines and fit inhibition curves with Hill equations .
Q. How can cryo-EM be integrated with functional assays to elucidate this compound’s binding interface?
Methodological Answer:
- Sample preparation : Co-crystallize toxin with Cav2.1 α1 subunit in lipid nanodiscs.
- Functional cross-validation : Compare cryo-EM structures with mutagenesis data (e.g., alanine scanning of channel S5-S6 loops).
- Computational docking : Use Rosetta or HADDOCK to model toxin-channel interactions, guided by electrophysiological inhibition data .
Data Contradiction and Reproducibility
Q. What factors contribute to variability in this compound’s synaptic inhibition efficacy?
Methodological Answer: Variability stems from:
Q. How should researchers address discrepancies between in vitro and in vivo toxin potencies?
Methodological Answer:
- Pharmacokinetic factors : In vivo, toxin distribution is limited by blood-brain barrier permeability. Use intracerebroventricular (ICV) delivery.
- Tissue-specific isoforms : Test for splice variants (e.g., Cav2.1Δ47) in vivo via RT-PCR.
- Dynamic clamp : Simulate toxin effects in silico during in vivo recordings to isolate confounding variables .
Tables for Methodological Reference
Table 2 : Recommended Electrophysiology Parameters for this compound Studies
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Holding potential | -80 mV to -90 mV | Mimics neuronal resting potential |
| Pulse duration | 50–100 ms | Captures P/Q-type activation |
| Toxin concentration | 10–100 nM | Balances efficacy and specificity |
| Solution pH | 7.3–7.4 | Maintains channel stability |
Table 3 : Key Antibodies for Cav2.1 Detection in Western Blotting
| Antibody Target | Clone ID | Recommended Dilution |
|---|---|---|
| Cav2.1 α1 | N-type/1 | 1:1000 |
| β4 subunit | Beta4-C | 1:500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
